Cas no 1310404-52-4 (tert-Butyl (5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate)
tert-Butyl (5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl (5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
- 2-tert-Butyloxycarbonylamino-5-methylpyridine-3-boronic acid pinacol ester
- Boc-2-Amino-5-methylpyridine-3-boronic acid pinacol ester
- tert-Butyl(5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
- DTXSID60694424
- tert-Butyl [5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
- Carbamic acid, N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-, 1,1-dimethylethyl ester
- AKOS015949936
- MFCD08063068
- FD10447
- 1310404-52-4
- tert-butyl N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
- MB05269
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- MDL: MFCD08063068
- Inchi: 1S/C17H27BN2O4/c1-11-9-12(18-23-16(5,6)17(7,8)24-18)13(19-10-11)20-14(21)22-15(2,3)4/h9-10H,1-8H3,(H,19,20,21)
- InChI Key: OWBJFQOVHAKAFM-UHFFFAOYSA-N
- SMILES: O1B(C2=CC(C)=CN=C2NC(=O)OC(C)(C)C)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 334.20600
- Monoisotopic Mass: 334.2063875g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 460
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.7Ų
Experimental Properties
- PSA: 69.68000
- LogP: 3.10920
tert-Butyl (5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-Butyl (5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029189254-1g |
tert-Butyl (5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate |
1310404-52-4 | 95% | 1g |
$400.00 | 2022-04-03 | |
| Chemenu | CM127052-1g |
tert-Butyl (5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate |
1310404-52-4 | 95 % | 1g |
$239 | 2021-08-05 | |
| TRC | T078855-50mg |
tert-Butyl (5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate |
1310404-52-4 | 50mg |
$ 205.00 | 2022-06-03 | ||
| TRC | T078855-100mg |
tert-Butyl (5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate |
1310404-52-4 | 100mg |
$ 330.00 | 2022-06-03 | ||
| Ambeed | A160051-1g |
tert-Butyl (5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate |
1310404-52-4 | 95+% | 1g |
$239.0 | 2024-04-24 | |
| Chemenu | CM127052-1g |
tert-Butyl (5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate |
1310404-52-4 | 95%+ | 1g |
$263 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1797816-1g |
tert-Butyl (5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate |
1310404-52-4 | 98% | 1g |
¥2007.00 | 2024-08-09 |
tert-Butyl (5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate Suppliers
tert-Butyl (5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate Related Literature
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on tert-Butyl (5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
Introduction to Tert-Butyl (5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate and Its Applications in Modern Chemical Biology
The compound with the CAS number 1310404-52-4 and the product name tert-butyl (5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate represents a significant advancement in the field of chemical biology. This intricate molecular structure has garnered considerable attention due to its unique chemical properties and potential applications in pharmaceutical research and drug development. The compound's synthesis involves sophisticated boronic ester functionalities, which are pivotal in modern cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions are fundamental in constructing complex organic molecules, including biologically active compounds.
In recent years, there has been a surge in research focused on developing novel boronic acid derivatives for their role in medicinal chemistry. The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety in the molecule enhances its stability and reactivity under various conditions, making it an excellent candidate for synthetic applications. This stability is crucial for maintaining the integrity of the compound during storage and reaction processes.
The pyridine ring in the molecular structure contributes to the compound's binding affinity with biological targets. Pyridine derivatives are well-known for their ability to interact with enzymes and receptors, making them valuable scaffolds in drug design. Specifically, the 5-methylpyridin-2-yl group enhances the compound's solubility and bioavailability, which are critical factors in pharmaceutical development. The carbamate functional group further extends the compound's versatility by allowing for additional modifications and derivatization.
Recent studies have highlighted the importance of boronic acid derivatives in the development of targeted therapies. The compound's boronic ester component is particularly interesting because it can participate in palladium-catalyzed cross-coupling reactions with a wide range of organic substrates. This reactivity has been leveraged to synthesize novel heterocyclic compounds that exhibit potent biological activities. For instance, derivatives of this compound have shown promise in inhibiting specific enzymes implicated in inflammatory diseases and cancer.
The pharmaceutical industry has been increasingly interested in boronic acid-containing drugs due to their favorable pharmacokinetic properties. The ability to modify the molecular structure while maintaining biological activity has led to the discovery of several lead compounds that are now undergoing preclinical testing. The tert-butyl group in the molecule provides a protective effect against hydrolysis, ensuring that the compound remains stable under physiological conditions.
In conclusion, the compound CAS number 1310404-52-4, known as tert-butyl (5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate, represents a cutting-edge development in chemical biology. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and pharmaceutical researchers. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in the discovery and development of new therapeutic agents.
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